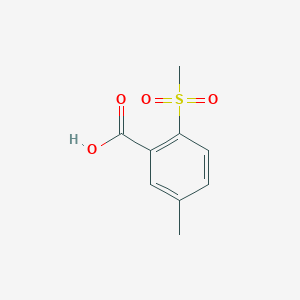

2-Methanesulfonyl-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZCPQBRJOCXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methanesulfonyl 5 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methanesulfonyl-5-methylbenzoic acid, two primary disconnections guide the synthetic strategy.

Disconnection A: C-SO₂ Bond and C-COOH Bond: The most straightforward approach involves disconnecting the bond between the aromatic ring and the sulfur of the sulfonyl group, and the bond between the ring and the carboxyl carbon. This pathway identifies a functionalized toluene (B28343) derivative as a key intermediate, which can be built up from simpler precursors.

Disconnection B: C-S Bond followed by C-C Bond: An alternative strategy first disconnects the carbon-sulfur bond, leading back to a 2-halo-5-methylbenzoic acid intermediate. A subsequent disconnection of the carbon-carboxyl bond simplifies this intermediate further to a di-halogenated toluene derivative.

These disconnections reveal that the core challenges lie in the regioselective installation of the carboxyl and methylsulfonyl groups in a 1,2,4-trisubstituted pattern on the benzene (B151609) ring.

Strategies for Ortho-Substituted Benzoic Acid Precursors

The creation of an ortho-substituted benzoic acid framework is a critical step. Several modern synthetic methods can achieve this with high regioselectivity.

Directed ortho-Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. chem-station.comnumberanalytics.com This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium). wikipedia.org This coordination directs the strong base to deprotonate the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org

In the context of synthesizing a precursor for this compound, one could start with p-toluic acid. The carboxylic acid is first converted into a potent DMG, such as a secondary or tertiary amide. This amide group then directs lithiation to the C-2 position, after which the resulting aryllithium can be reacted with an appropriate sulfur electrophile.

| Directing Metalation Group (DMG) | Typical Base | Electrophile (Example) | Resulting Functionality |

| -CON(i-Pr)₂ (secondary amide) | s-BuLi/TMEDA | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ (Thioether) |

| -OCONEt₂ (O-carbamate) | s-BuLi/TMEDA | SO₂Cl₂ | -SO₂Cl (Sulfonyl chloride) |

| -OMe (Methoxy) | n-BuLi | CO₂ | -COOH (Carboxylic acid) |

This table provides examples of common Directed ortho-Metalation strategies applicable to aromatic synthesis.

The aryl O-carbamate group is recognized as one of the most effective DMGs in DoM chemistry. nih.gov The development of novel directing groups, such as N,N-Dialkyl O-carbamates, phosphine (B1218219) oxides, and sulfonamides, continues to expand the versatility of this methodology. numberanalytics.com

An alternative to DoM is the use of a halogen-metal exchange reaction. This strategy begins with a suitably halogenated aromatic precursor, such as 2-bromo-4-methyltoluene. The bromine atom can be exchanged with a metal, typically lithium or magnesium, by treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures or with magnesium metal.

The resulting aryllithium or Grignard reagent is a potent nucleophile. Bubbling carbon dioxide (CO₂) gas through the solution or adding solid CO₂ (dry ice) leads to carboxylation, forming the corresponding benzoic acid derivative after an acidic workup. A notable advancement in this area is the ability to perform halogen-magnesium exchange on unprotected aromatic carboxylic acids by using reagents like i-PrMgCl·LiCl. rsc.org

This route offers excellent regiochemical control, as the position of the carboxyl group is predetermined by the initial position of the halogen atom on the starting material.

Regioselective Introduction and Modification of the Methyl Group

Alternative synthetic strategies focus on constructing the molecule by introducing the methyl group at a later stage or by functionalizing a pre-existing methyl group.

Palladium-Catalyzed Cross-Coupling Reactions for Alkyl Group Insertion

Modern organometallic chemistry offers powerful tools for the regioselective formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing alkyl groups, such as a methyl group, onto an aromatic ring. This methodology would typically begin with an aryl halide or triflate precursor, for example, 5-bromo-2-methanesulfonylbenzoic acid.

The coupling reaction would involve treating the aryl bromide with an organomethyl reagent, such as methylboronic acid or its esters (in a Suzuki coupling), in the presence of a palladium catalyst and a suitable ligand. nih.govacs.orgresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle. The reaction is directed by the position of the halide, allowing for the precise and regioselective installation of the methyl group at the C5 position.

Table 2: Conditions for Palladium-Catalyzed C-H Methylation of Benzoic Acids

| Substrate | Methylating Agent | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Benzoic Acid | Di-tert-butyl peroxide | Pd(OAc)₂ | Toluene | 120 °C | 2-Methylbenzoic acid |

| 4-Methoxybenzoic Acid | Di-tert-butyl peroxide | Pd(OAc)₂ | Toluene | 120 °C | 2-Methyl-4-methoxybenzoic acid |

Side-Chain Functionalization of Methyl Groups (e.g., Bromination)

An alternative approach involves the functionalization of a benzylic methyl group, which can then be converted into the target carboxylic acid. This synthesis would start with a precursor like 4-methyl-1-(methylsulfonyl)benzene (p-tolyl methyl sulfone). The key step is the selective bromination of the benzylic carbon of the methyl group.

This transformation is commonly achieved via a free-radical reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This Wohl-Ziegler reaction yields the corresponding benzyl (B1604629) bromide, 4-(bromomethyl)-1-(methylsulfonyl)benzene. The resulting bromomethyl group is a versatile handle that can be converted into a carboxylic acid through a two-step process: nucleophilic substitution with cyanide to form a nitrile, followed by hydrolysis.

Table 3: Typical Conditions for Benzylic Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Toluene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux, Irradiation | Benzyl bromide |

| Electron-rich arenes | N-Bromosuccinimide (NBS) | - | DMF | Room Temp. | para-Bromoarene |

Formation of the Carboxylic Acid Moiety

In many synthetic routes, the carboxylic acid functionality is introduced in the final step. This is often done by hydrolyzing a more stable or less reactive ester precursor, which may have been used to protect the carboxylic acid group during earlier reaction steps or to facilitate purification.

Hydrolysis of Ester Derivatives

The formation of this compound can be finalized by the hydrolysis of its corresponding ester, such as methyl 2-methanesulfonyl-5-methylbenzoate. This saponification reaction is typically carried out under basic conditions. psu.edu

The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. chemspider.comresearchgate.net The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which can then be isolated by filtration or extraction.

Table 4: Conditions for Hydrolysis of Methyl Benzoate Derivatives

| Ester Substrate | Base | Solvent | Time | Conditions | Yield |

|---|---|---|---|---|---|

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | Water/Methanol | 4 h | Reflux | 95% |

| Sterically hindered methyl benzoates | 2% KOH | Water | 0.5 h | High Temp (200-300 °C) | Quantitative |

Catalytic Oxidation of Alkyl Groups to Carboxylic Acids

Information on the catalytic oxidation of a methyl or other alkyl group to a carboxylic acid specifically for the synthesis of this compound is not detailed in the available literature. General methods for such transformations often involve strong oxidizing agents or catalytic systems with oxygen or peroxides, but specific conditions and results for this compound are not documented. google.comresearchgate.net

Multi-Step Synthesis Design and Optimization

Process Optimization of Reaction Parameters (e.g., Molar Ratios, Temperature, Solvents)

Specific data on the optimization of reaction parameters such as molar ratios, temperature, and solvent selection for the multi-step synthesis of this compound could not be located. Such optimization is crucial for maximizing yield and purity while ensuring scalability and cost-effectiveness. semanticscholar.orgresearchgate.netiaea.org

One-Pot Synthetic Sequences for Enhanced Efficiency

There are no available reports detailing one-pot synthetic sequences for this compound. One-pot reactions, which combine multiple reaction steps into a single operation, are highly valued for improving efficiency by reducing workup steps and solvent usage.

Chemical Reactivity and Mechanistic Investigations of 2 Methanesulfonyl 5 Methylbenzoic Acid Transformations

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations, including conversion to more reactive acyl derivatives, formation of esters and amides, and participation in various coupling reactions.

A common and synthetically crucial transformation of carboxylic acids is their conversion into highly reactive acid chlorides. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For 2-Methanesulfonyl-5-methylbenzoic acid, the reaction with thionyl chloride, often in an inert solvent like toluene (B28343) and with a catalytic amount of N,N-dimethylformamide (DMF), proceeds efficiently to yield 2-Methanesulfonyl-5-methylbenzoyl chloride. prepchem.comchemicalbook.comgoogle.com

The mechanism involves the initial formation of a chlorosulfite anhydride (B1165640) intermediate, which is highly electrophilic. The chloride ion, generated from thionyl chloride, then attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate releases the stable gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion. nih.gov The resulting acyl chloride is a key intermediate for synthesizing various other derivatives.

Table 1: Typical Conditions for Acid Chloride Formation

| Reagent | Catalyst | Solvent | Temperature | Product |

|---|

This is an interactive data table. You can sort and filter the data.

Esterification: The formation of esters from this compound can be accomplished through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com This is an equilibrium-controlled process, and the yield can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol, even in the absence of a catalyst.

Amidation: Amides are readily prepared from this compound. Direct condensation with an amine is possible but typically requires high temperatures to drive off water. A more common and efficient laboratory method involves the reaction of the corresponding acid chloride with a primary or secondary amine. mychemblog.com This reaction is generally rapid and proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. mychemblog.comgrowingscience.com

Modern synthetic chemistry frequently employs coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. One of the most effective reagents for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comcommonorganicchemistry.com

The HATU-mediated coupling of this compound with an amine involves the initial activation of the carboxylic acid. fishersci.co.ukresearchgate.net In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), the carboxylate anion attacks HATU to form a highly reactive OAt-active ester. researchgate.net This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as a byproduct. mychemblog.com This method is renowned for its high efficiency, rapid reaction rates, and low degree of racemization when used with chiral substrates. nih.gov

Table 2: General Protocol for HATU-Mediated Amide Coupling

| Component | Role | Typical Reagent/Solvent |

|---|---|---|

| Carboxylic Acid | Substrate | This compound |

| Amine | Nucleophile | Primary or Secondary Amine |

| Coupling Reagent | Activator | HATU |

| Base | Proton Scavenger | DIEA or Triethylamine |

This is an interactive data table. You can sort and filter the data.

Transformations Involving the Methylsulfonyl Group

Aryl sulfones are known for their exceptional chemical stability. The sulfur atom is in its highest oxidation state (+6), making the methylsulfonyl group highly resistant to oxidation. It is also stable under a wide range of acidic and basic conditions commonly used in organic synthesis. chemrxiv.orgresearchgate.net This robustness ensures that the sulfonyl group remains intact during transformations of the carboxylic acid functionality, such as conversion to the acid chloride with thionyl chloride or acid-catalyzed esterification. acs.org

While highly stable, the C-S bond can be cleaved under specific, harsh reductive conditions, though such transformations are not common in standard synthetic manipulations. The stability of the sulfonyl group is a significant advantage, allowing it to serve as a stable, strongly electron-withdrawing substituent in multi-step syntheses. lookchem.com

The methylsulfonyl group is a powerful electron-withdrawing group, exerting a strong negative inductive effect (-I) on the aromatic ring. This effect has two major consequences for the reactivity of this compound.

First, it significantly increases the acidity of the carboxylic acid. By withdrawing electron density from the benzene (B151609) ring, the sulfonyl group helps to stabilize the negative charge of the conjugate carboxylate anion formed upon deprotonation. fishersci.co.uk This charge delocalization makes the loss of a proton more favorable. For comparison, the pKa of benzoic acid is approximately 4.2, while the predicted pKa for the structurally similar 2-methoxy-5-(methylsulfonyl)benzoic acid is 3.49, indicating a substantial increase in acidity.

Second, the electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The reduced electron density on the ring makes it less nucleophilic and therefore less reactive towards electrophiles. As a deactivating group, the methylsulfonyl moiety directs incoming electrophiles primarily to the meta-position relative to itself.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene ring of this compound is influenced by a combination of activating and deactivating substituents, which profoundly affects its susceptibility to aromatic substitution reactions.

Influence of Existing Substituents on Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of its three substituents. The methyl group at the 5-position is an activating, ortho, para-director, tending to increase the electron density at the C4 and C6 positions. Conversely, the methanesulfonyl group at the 2-position and the carboxylic acid group at the 1-position are both strongly deactivating, meta-directing groups. This deactivation arises from their electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring.

The powerful deactivating effect of the sulfonyl and carboxyl groups generally makes electrophilic aromatic substitution challenging. However, when such reactions do occur, the directing effects of all three substituents must be considered. The ortho, para-directing influence of the activating methyl group and the meta-directing influence of the deactivating groups create a complex regiochemical landscape. The positions meta to the carboxyl group are C3 and C5, while the positions meta to the methanesulfonyl group are C1 and C3. The position ortho to the methyl group is C4 and C6, and the para position is C2.

In a competitive scenario, the positions most likely to undergo electrophilic attack would be those that are least deactivated. The synergistic deactivation by the carboxyl and sulfonyl groups makes the ring significantly electron-deficient. The methyl group's activating effect is likely insufficient to overcome the strong deactivation by the other two substituents, making harsh reaction conditions necessary for any electrophilic substitution to proceed. Theoretical analysis suggests that the C4 and C6 positions are the most probable sites for substitution, being ortho to the activating methyl group and not in a position that would be strongly deactivated by both electron-withdrawing groups simultaneously.

Nucleophilic aromatic substitution (SNAr) on an unactivated benzene ring is generally not feasible. organic-chemistry.org However, the presence of strong electron-withdrawing groups, such as the methanesulfonyl group, can facilitate such reactions if a suitable leaving group is present on the ring. organic-chemistry.org For this compound itself, which lacks a good leaving group, direct SNAr is not a primary reaction pathway.

Directed Aromatic Functionalization Strategies

Given the challenges with traditional electrophilic substitution, directed functionalization strategies offer a more controlled approach to modifying the aromatic ring of this compound. One powerful technique is directed ortho-metalation (DoM), where a functional group directs the deprotonation of a nearby ortho position by an organolithium reagent, followed by quenching with an electrophile.

In the case of this compound, both the carboxylic acid and the methanesulfonyl groups could potentially act as directed metalation groups (DMGs). The carboxylate, formed in situ by deprotonation with the organolithium base, is a potent DMG, directing lithiation to the C6 position. The methanesulfonyl group can also direct ortho-lithiation. The interplay between these two directing groups would determine the ultimate site of functionalization. Research on related substituted benzoic acids has shown that the carboxylate is a powerful directing group. organic-chemistry.orgnih.govbohrium.com

| Directing Group | Predicted Site of Metalation | Rationale |

|---|---|---|

| Carboxylic Acid (as carboxylate) | C6 | The carboxylate is a strong directing group, and the C6 position is ortho to it. |

| Methanesulfonyl | C3 | The methanesulfonyl group can direct metalation to its ortho position. |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and C-H functionalization strategies have emerged as a powerful method for the direct modification of aromatic rings.

Palladium-Catalyzed Arylation and Alkylation Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, typically require an aryl halide or triflate as a coupling partner. To apply these methods to this compound, it would first need to be converted to a suitable derivative, for example, through halogenation of the aromatic ring.

More recently, direct C-H activation has provided a more atom-economical approach. Palladium-catalyzed C-H arylation and alkylation of benzoic acid derivatives have been well-documented. These reactions are often directed by the carboxyl group, which coordinates to the palladium catalyst and facilitates the activation of an ortho C-H bond. For this compound, this would correspond to the C-H bond at the C6 position.

While specific studies on this compound are limited, research on analogous systems provides insights. For instance, the palladium-catalyzed methylation of benzoic acids using di-tert-butyl peroxide as the methylating agent has been achieved, demonstrating the feasibility of functionalizing the ortho position.

| Reaction Type | Catalyst/Reagents | Position Functionalized | General Observations |

|---|---|---|---|

| ortho-Methylation | Pd(OAc)₂, di-tert-butyl peroxide | ortho to COOH | Weakly coordinating carboxyl group directs the reaction. |

| ortho-Arylation | Pd(OAc)₂, various ligands, aryl halides | ortho to COOH | Ligand choice is crucial for catalytic efficiency. |

C-H Functionalization Strategies in Benzoic Acid Derivatives

The field of C-H functionalization has expanded beyond palladium to include other transition metals like rhodium, ruthenium, and iridium. These catalysts can offer different reactivity and selectivity profiles. The carboxyl group in benzoic acid derivatives is a versatile directing group for a range of C-H functionalization reactions, including olefination, amination, and hydroxylation.

The electronic nature of the substituents on the benzoic acid ring can significantly impact the efficiency of these C-H activation processes. The presence of the electron-withdrawing methanesulfonyl group in this compound would likely influence the reactivity of the C-H bonds and the stability of the organometallic intermediates, potentially requiring tailored catalytic systems to achieve high yields.

Spectroscopic and Crystallographic Elucidation of 2 Methanesulfonyl 5 Methylbenzoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methanesulfonyl-5-methylbenzoic acid, ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectral Interpretation and Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the methanesulfonyl group protons. The acidic proton of the carboxylic acid group would also be observable, typically as a broad singlet at a significantly downfield chemical shift, though its presence and appearance can be solvent-dependent.

The aromatic region would likely show a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The proton situated between the methanesulfonyl and carboxylic acid groups would be the most deshielded due to the strong electron-withdrawing effects of these two substituents. The other two aromatic protons would exhibit chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing methanesulfonyl group.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Methanesulfonyl (-SO₂CH₃) | 3.0 - 3.5 | Singlet |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum for this compound would provide insights into the carbon skeleton of the molecule. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, unless there is an accidental overlap of signals.

The carbonyl carbon of the carboxylic acid would appear at the most downfield position, typically in the range of 165-185 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with their specific chemical shifts being influenced by the attached functional groups. The carbons directly bonded to the electron-withdrawing methanesulfonyl and carboxylic acid groups would be shifted further downfield compared to the others. The methyl and methanesulfonyl carbons would appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Aromatic C -SO₂ | 140 - 150 |

| Aromatic C -COOH | 135 - 145 |

| Aromatic C -CH₃ | 138 - 148 |

| Aromatic C-H | 125 - 135 |

| Methanesulfonyl (-SO₂C H₃) | 40 - 45 |

| Methyl (-C H₃) | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Complex Structural Assignments

While one-dimensional ¹H and ¹³C NMR provide foundational data, advanced two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bearing the carboxylic acid, methanesulfonyl, and methyl groups, by observing their correlations with nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In the positive ion mode, the spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.

Expected Molecular Ion and Major Fragments in ESI-MS:

| m/z Value | Ion | Description |

| 215.04 | [C₉H₁₁O₄S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 213.02 | [C₉H₉O₄S]⁻ | Deprotonated Molecular Ion [M-H]⁻ |

| 197.03 | [C₉H₉O₃S]⁺ | Loss of H₂O from [M+H]⁺ |

| 169.04 | [C₈H₉O₂S]⁺ | Loss of COOH radical from [M+H]⁺ (Decarboxylation) |

| 135.03 | [C₈H₇O₂]⁺ | Loss of SO₂CH₃ radical |

Note: The m/z values are calculated based on the most abundant isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the vibrational spectrum would be characterized by absorption bands corresponding to the various functional groups. The carboxylic acid O-H stretch would appear as a very broad band in the IR spectrum. The C=O stretch of the carboxylic acid and the S=O stretches of the methanesulfonyl group would give rise to strong, characteristic absorption bands.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 |

| Methanesulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | 1300 - 1350 |

| Methanesulfonyl (-SO₂CH₃) | Symmetric S=O Stretch | 1120 - 1160 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H | Aromatic and Aliphatic Stretches | 2850 - 3100 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its carboxylic acid and methanesulfonyl moieties.

The carboxylic acid group gives rise to two particularly prominent features. A very broad absorption band, typically observed in the 2500–3300 cm⁻¹ region, is characteristic of the O-H stretching vibration. docbrown.infospectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid molecules. nih.gov The second key feature is an intense, sharp peak corresponding to the C=O (carbonyl) stretching vibration, which for aromatic carboxylic acids generally appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com

The methanesulfonyl group (-SO₂CH₃) also produces strong and characteristic infrared absorptions. Two distinct stretching vibrations for the S=O bonds are expected: an asymmetric stretch typically found in the 1350–1300 cm⁻¹ range and a symmetric stretch in the 1160–1120 cm⁻¹ range. Additional bands related to C-H stretching in the methyl and aromatic groups, C-O stretching of the carboxylic acid, and various bending vibrations in the fingerprint region (below 1500 cm⁻¹) further confirm the molecular structure. researchgate.netnih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500–3300 | Very broad due to extensive hydrogen bonding |

| Aromatic C-H | Stretch | 3100–3000 | Medium to weak intensity |

| Aliphatic C-H | Stretch | 3000–2850 | Medium to weak intensity |

| Carboxylic Acid C=O | Stretch | 1710–1680 | Strong and sharp |

| Aromatic C=C | Stretch | 1600–1450 | Variable intensity |

| Sulfonyl S=O | Asymmetric Stretch | 1350–1300 | Strong |

| Carboxylic Acid C-O | Stretch | 1320–1210 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1160–1120 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. ias.ac.in While FT-IR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage is that symmetric vibrations and non-polar bonds, which may be weak or inactive in FT-IR, often produce strong signals in Raman spectra.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous insights into molecular structure, conformation, and intermolecular interactions. rigaku.comexcillum.com

Single-Crystal X-ray Diffraction Data Collection and Refinement Protocols

The process begins with the growth of a high-quality single crystal of this compound, suitable for diffraction. eas.org This crystal is mounted on a goniometer and cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage. youtube.com

A modern single-crystal X-ray diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a sensitive detector, is used to collect the diffraction data. eas.org The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded at different orientations. These patterns are then processed to determine the unit cell parameters and the intensities of thousands of unique reflections.

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by a full-matrix least-squares procedure. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GOOF), with lower values indicating a better model. nih.gov

Analysis of Molecular Conformation and Geometry in the Solid State

Analysis of the crystallographic data reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. For aryl sulfones, the geometry around the sulfur atom is approximately tetrahedral. st-andrews.ac.uk The C-S-C bond angle is typically around 105°, while the O-S-O angle is wider, approximately 120°. st-andrews.ac.uk

Table 2: Representative Geometric Parameters for Aryl Sulfone and Benzoic Acid Moieties

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| S=O | Sulfonyl double bond length | 1.42 - 1.46 Å |

| S-C(aryl) | Sulfonyl to aromatic carbon bond length | 1.74 - 1.78 Å |

| S-C(methyl) | Sulfonyl to methyl carbon bond length | 1.75 - 1.79 Å |

| O-S-O | Sulfonyl bond angle | 117 - 121° |

| C-S-C | Sulfonyl bond angle | 101 - 107° |

| C=O | Carboxyl double bond length | ~1.25 Å |

| C-O | Carboxyl single bond length | ~1.30 Å |

Note: These are typical values derived from studies of related compounds and serve as expected ranges. st-andrews.ac.uk

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form robust hydrogen-bonded synthons. acs.org The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring pattern. mdpi.com

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful tool to complement and interpret experimental findings. researchgate.netscience.gov By calculating the electronic structure of the molecule, DFT can predict a wide range of properties.

DFT calculations are frequently used to compute theoretical vibrational frequencies. researchgate.netspectroscopyonline.com The resulting theoretical FT-IR and Raman spectra can be compared with experimental data to aid in the definitive assignment of complex vibrational modes. nih.gov Furthermore, geometric optimization using DFT provides a model of the molecule's structure in the gas phase, which can be compared with the solid-state geometry determined by X-ray crystallography to assess the effects of crystal packing forces on molecular conformation. Computational methods can also be employed to analyze and quantify the energies of the intermolecular interactions, such as hydrogen bonds, that are observed in the crystal structure, providing deeper insight into the stability of the observed packing motifs.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic properties of organic compounds like this compound. dntb.gov.ua By solving the Kohn-Sham equations, DFT methods can determine the electron density from which various molecular properties can be derived. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. dntb.gov.ua

For this compound, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. dntb.gov.ua The optimization process seeks to find the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data obtained from X-ray crystallography, if available, to validate the computational model. For analogous benzoic acid derivatives, DFT calculations have successfully reproduced experimental structures with minimal deviation. dntb.gov.ua

The electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can also be elucidated through DFT calculations. These parameters are fundamental to understanding the molecule's reactivity and spectroscopic properties.

To illustrate the expected outcome of such a calculation, a table of optimized geometrical parameters for a representative benzoic acid derivative is provided below.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |

| Bond Length | C-COOH | 1.49 Å |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| S=O | 1.45 Å | |

| S-C(aryl) | 1.78 Å | |

| S-C(methyl) | 1.77 Å | |

| Bond Angle | O=C-O | 122° |

| C-C-O | 118° | |

| O=S=O | 120° | |

| Dihedral Angle | C-C-C=O | ~180° (for planar conformer) |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR) with Experimental Data

A significant application of DFT is the prediction of spectroscopic parameters, which can be correlated with experimental data to aid in the structural elucidation of molecules like this compound. dntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. nih.govimist.ma Calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental spectra. Discrepancies between calculated and experimental values are often systematic and can be corrected using a scaling factor or by referencing to a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. imist.ma This correlation is invaluable for assigning ambiguous signals in the experimental spectrum.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes, which are observed as absorption bands in an infrared (IR) spectrum. As with NMR predictions, the calculated harmonic frequencies are often systematically higher than the experimental anharmonic frequencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations. researchgate.net

Below are tables with hypothetical but realistic predicted spectroscopic data for this compound, based on values for analogous compounds.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 12.0 - 13.0 |

| Aromatic H (ortho to COOH) | 7.9 - 8.1 |

| Aromatic H (ortho to SO₂CH₃) | 7.8 - 8.0 |

| Aromatic H (meta to both) | 7.4 - 7.6 |

| -SO₂CH₃ | 3.2 - 3.4 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 168 - 172 |

| Aromatic C (ipso-COOH) | 130 - 134 |

| Aromatic C (ipso-SO₂CH₃) | 140 - 144 |

| Aromatic C (ipso-CH₃) | 138 - 142 |

| Aromatic C-H | 125 - 135 |

| -SO₂CH₃ | 40 - 44 |

Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| S=O stretch (asymmetric) | 1300 - 1350 |

| S=O stretch (symmetric) | 1140 - 1180 |

Conformational Analysis and Energy Minimization Studies

The presence of rotatable bonds in this compound, specifically the C(aryl)-COOH and C(aryl)-SO₂CH₃ bonds, gives rise to the possibility of different conformational isomers. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

Energy minimization studies, typically performed using DFT, can be used to explore the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be constructed. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers to rotation between them.

For benzoic acid derivatives, the orientation of the carboxylic acid group relative to the benzene ring is of particular interest. Intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the sulfonyl group may stabilize certain conformations. The relative energies of the different conformers can provide insight into their populations at a given temperature, which can in turn influence the observed spectroscopic properties and the crystalline packing of the molecule.

A hypothetical energy profile would likely show that conformers allowing for favorable intramolecular interactions or minimizing steric hindrance are lower in energy. For instance, a conformation where the acidic proton of the carboxylic group forms a hydrogen bond with one of the sulfonyl oxygens could be a particularly stable arrangement.

Applications of 2 Methanesulfonyl 5 Methylbenzoic Acid As a Key Synthetic Intermediate

Role in the Synthesis of Substituted Benzoylguanidines

2-Methanesulfonyl-5-methylbenzoic acid and its derivatives are pivotal intermediates in the synthesis of a class of pharmacologically significant compounds known as substituted benzoylguanidines. These compounds have been extensively investigated for their potent and selective inhibitory effects on the Na+/H+ exchanger (NHE), particularly the NHE-1 isoform. nih.govacs.org The inhibition of this ion exchanger has shown therapeutic promise in cellular protection during conditions of ischemia and reperfusion, such as in acute myocardial infarction. nih.gov

The synthesis of these therapeutic candidates involves the conversion of 5-(methylsulfonyl)benzoic acid derivatives into the corresponding (5-(methylsulfonyl)benzoyl)guanidines. nih.gov This transformation is typically achieved through standard peptide coupling methods, such as the use of acid chlorides, the ester method, or Mukaiyama's reagent, followed by reaction with guanidine. nih.gov

Research has underscored the critical importance of the substitution pattern on the aromatic ring for the biological activity of the final benzoylguanidine compounds. Specifically, the presence of a methyl group at the 2-position, ortho to the acylguanidine moiety, has been found to be crucial for high potency. nih.govacs.org This substitution is believed to induce a conformational restriction of the acylguanidine side chain, leading to enhanced in vitro activity compared to their demethylated counterparts. nih.govacs.org One notable development compound emerging from this line of research is (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate, which demonstrates significant selectivity for the NHE-1 subtype over NHE-2. nih.gov

The general synthetic approach is outlined in the table below, showcasing the conversion of substituted 2-methylbenzoic acids to the final benzoylguanidine products.

| Starting Material | Key Transformation Steps | Final Product Class |

| Substituted 2-methylbenzoic acids | 1. Sulfochlorination, reduction, and methylation to introduce the methylsulfonyl group. 2. Conversion to an activated carboxylic acid derivative (e.g., acid chloride). 3. Reaction with guanidine. | Substituted (2-methyl-5-(methylsulfonyl)benzoyl)guanidines |

Intermediate in the Production of Agrochemicals

The structural motif of a substituted benzoic acid containing a methylsulfonyl group is also integral to the synthesis of certain agrochemicals, particularly herbicides.

Precursor for Triketone Herbicides (e.g., Tembotrione and related structures)

While direct synthesis of the herbicide Tembotrione from this compound is not explicitly detailed in the available literature, a closely related analogue, 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, serves as a key intermediate. agropages.com Tembotrione is a potent herbicide used for controlling broadleaf and grass weeds in corn. nus.edu.sg It belongs to the triketone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nus.edu.sg

The synthesis of Tembotrione involves the coupling of a substituted benzoyl moiety with a 1,3-cyclohexanedione (B196179) ring. The benzoic acid intermediate provides the core substituted phenyl ring of the final herbicide molecule. The synthesis of a key intermediate for Tembotrione is highlighted in the following table.

| Intermediate | Role in Tembotrione Synthesis |

| 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | Provides the substituted benzoyl core structure. |

A Chinese agrochemical company, Limin Co., Ltd., has initiated a project for the production of this key Tembotrione intermediate, underscoring its commercial importance in the agrochemical industry. agropages.com The synthesis of related herbicidal compounds also relies on intermediates like 2-chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester. patsnap.com

Component in Sulfonylurea Herbicide Synthesis

There is no publicly available information to suggest that this compound is a direct component in the synthesis of sulfonylurea herbicides.

Building Block for Advanced Organic Scaffolds and Specialty Chemicals

While the core structure of this compound holds potential as a versatile building block in organic synthesis, specific examples of its application in the creation of advanced organic scaffolds or specialty chemicals are not well-documented in publicly accessible scientific literature. A related compound, 2-chloro-5-(methylsulfonyl)benzoic acid, is noted to be a useful intermediate for synthesizing other bioactive compounds.

Emerging Research and Future Directions in 2 Methanesulfonyl 5 Methylbenzoic Acid Chemistry

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For 2-Methanesulfonyl-5-methylbenzoic acid, this involves reimagining traditional synthetic pathways to be more environmentally benign.

Traditional synthesis of aromatic sulfones and carboxylic acids often involves harsh reagents and generates significant waste. nih.gov Current research focuses on creating protocols that mitigate these issues. The synthesis of sulfones, a key structural feature of the target molecule, is a major area of this research. One of the most common methods for sulfone synthesis is the oxidation of sulfides. thieme-connect.com

Key developments in environmentally benign protocols include:

Safer Oxidants: Moving away from stoichiometric heavy-metal oxidants towards cleaner alternatives like hydrogen peroxide or even molecular oxygen from the air. organic-chemistry.orgthieme-connect.com The only byproduct of hydrogen peroxide oxidation is water, making it a highly attractive green reagent. researchgate.net

Greener Solvents: Replacing hazardous volatile organic compounds (VOCs) with safer alternatives such as water, supercritical fluids, or deep eutectic solvents. rsc.orgnih.gov For instance, methods for synthesizing sulfonamides and related carboxylic acid derivatives in water have been developed, which simplifies product isolation to simple filtration after pH adjustment. researchgate.netmdpi.comresearchgate.net

Photocatalysis: Utilizing visible light to promote reactions, which can often be conducted under mild, ambient conditions, reducing energy consumption. thieme-connect.com Eosin (B541160) Y, for example, has been used as a photocatalyst for the selective oxidation of thioethers to sulfoxides using oxygen from the air as the oxidant. thieme-connect.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. researchgate.netnih.gov Poor atom economy is a frequent issue in the synthesis of fine chemicals and pharmaceuticals. primescholars.com

Strategies to improve atom economy and reduce waste in the synthesis of molecules like this compound include:

Catalytic Routes: Using catalysts allows for reactions with high selectivity, reducing the formation of unwanted byproducts. This is preferable to using stoichiometric reagents that are consumed in the reaction and generate waste. primescholars.com

Process Optimization: One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent use and waste from intermediate purification steps. For example, the synthesis of a related compound, 2-methoxy-5-chlorosulfonylbenzoic acid, was achieved in a one-pot process using chlorosulfonic acid as both a sulfonation and acyl chlorination reagent. semanticscholar.org

Recyclable Catalysts: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for waste reduction. organic-chemistry.org For example, manganese porphyrins have been shown to be effective and recyclable electrocatalysts for the selective oxidation of thioethers. organic-chemistry.org

Below is a comparative table illustrating the atom economy of a hypothetical traditional versus a greener synthetic step.

| Parameter | Traditional Route (e.g., Stoichiometric Oxidation) | **Greener Route (e.g., Catalytic Oxidation with H₂O₂) ** |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂) |

| Byproducts | Manganese Dioxide (MnO₂), Potassium Hydroxide (B78521) (KOH) | Water (H₂O) |

| Atom Economy | Low (significant mass in byproducts) | High (only byproduct is water) |

| Environmental Impact | High (heavy metal waste) | Low (benign byproduct) |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of this compound. The primary transformations of concern are the selective oxidation of the thioether precursor to a sulfone without over-oxidation, and the potential for direct C-H activation/functionalization on the aromatic ring.

Research in this area includes:

Titanium-Based Catalysts: Zeolites containing titanium, such as TS-1, have been studied for the selective oxidation of thioethers using hydrogen peroxide. researchgate.netrsc.org These catalysts can exhibit shape selectivity, influencing which products are formed based on the size and shape of the substrate molecules. researchgate.netrsc.org

Photocatalysts: As mentioned, organic dyes like eosin Y can catalyze the aerobic oxidation of sulfides to sulfoxides under visible light, offering a metal-free and mild alternative. thieme-connect.com

Solid Acid Catalysts: For other transformations, such as esterification of the benzoic acid group, solid acid catalysts are being explored to replace corrosive liquid acids like sulfuric acid. Zirconium- and titanium-based solid acids have shown effectiveness in catalyzing the esterification of various benzoic acid derivatives. mdpi.com

Integration of Chemoinformatics and High-Throughput Methodologies for Derivative Discovery

Modern drug and materials discovery increasingly relies on computational tools and automated screening methods to accelerate the identification of new molecules with desired properties. nih.govctppc.orgbmglabtech.comwikipedia.org

Chemoinformatics: This field uses computational methods to analyze chemical information. For this compound, chemoinformatics can be used to design virtual libraries of derivatives by modifying its functional groups. Structure-Activity Relationship (SAR) studies on related benzoic acid derivatives have been used to identify key structural motifs for biological activity, guiding the synthesis of more potent and selective compounds. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds against a specific biological target. nih.govctppc.orgbmglabtech.comtechnologynetworks.com Once a virtual library of derivatives of this compound is designed, HTS can be used to physically screen them to identify "hits" or lead compounds for further development. ctppc.orgbmglabtech.com This process uses robotics, liquid handling devices, and sensitive detectors to conduct millions of tests quickly. wikipedia.org

Advanced Analytical Techniques for In-Process Monitoring and Quality Control in Manufacturing

Ensuring the quality, purity, and consistency of this compound during manufacturing is critical. jocpr.com Advanced analytical techniques are moving from post-production testing to real-time, in-process monitoring. manufacturingbs.com

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. longdom.org This allows for real-time adjustments to be made during the manufacturing process. numberanalytics.com

Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for non-destructive, real-time monitoring of chemical reactions. jocpr.comlongdom.org They can provide information on reactant consumption, product formation, and the presence of intermediates without needing to take samples out of the reactor. keit.co.uk

Hyphenated Chromatographic Techniques: Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for final product quality control. jocpr.comlongdom.org They provide highly sensitive and specific analysis for identifying and quantifying the main compound, as well as any impurities or degradation products. itecgoi.in

The table below summarizes key analytical techniques and their roles in the manufacturing of this compound.

| Analytical Technique | Purpose in Manufacturing | Stage of Use |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of API, impurity profiling. jocpr.com | In-process and Final Quality Control |

| Mass Spectrometry (MS) | Structural elucidation, molecular weight confirmation, impurity identification. jocpr.comlongdom.org | In-process and Final Quality Control |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure confirmation of the final product and key intermediates. itecgoi.in | Final Quality Control |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, raw material verification. longdom.org | Raw Material and In-process Monitoring |

| Raman/Near-Infrared (NIR) Spectroscopy | Real-time, in-line monitoring of reaction progress and critical quality attributes. jocpr.comlongdom.org | In-process Monitoring |

Q & A

Q. What are the common synthetic routes for 2-Methanesulfonyl-5-methylbenzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sulfonation or oxidation of precursor molecules. For example:

- Sulfonation of methyl-substituted benzoic acids : Methanesulfonyl groups can be introduced via electrophilic substitution using methanesulfonic anhydride under controlled acidic conditions.

- Oxidation of thioether intermediates : Methylthio groups (-SCH₃) on the benzoic acid core can be oxidized to methanesulfonyl (-SO₂CH₃) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Q. Key Parameters :

Q. How is this compound characterized, and what analytical techniques are most reliable?

Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR confirm the position of the methanesulfonyl and methyl groups. The deshielding effect of the sulfonyl group is evident in downfield shifts (e.g., ¹H NMR: δ 3.2–3.5 ppm for -SO₂CH₃) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 229.1) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solubility .

Q. What are the stability considerations for this compound under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, forming sulfonic acid derivatives.

- Light sensitivity : Prolonged UV exposure induces cleavage of the sulfonyl group; store in amber vials at 2–8°C .

- pH sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7); alkaline conditions hydrolyze the sulfonyl group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic sites : The sulfonyl group directs electrophiles to the para position relative to the methyl group.

- Nucleophilic substitution : Predicts feasibility of replacing the sulfonyl group with amines or thiols under basic conditions .

Case Study : DFT-guided synthesis of a sulfonamide derivative achieved 78% yield by targeting the sulfonyl group for nucleophilic displacement .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., 10–50 µM in kinase inhibition assays) may arise from:

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can destabilize the sulfonyl group, altering activity .

- Metabolite interference : Hepatic microsomal studies show rapid conversion to 5-methylbenzoic acid, which lacks activity. Use of metabolic inhibitors (e.g., 1-aminobenzotriazole) clarifies parent compound effects .

Resolution : Standardize assay buffers (pH 7.4, 0.1% BSA) and include metabolite profiling .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Directed ortho-metalation : Use of directing groups (e.g., -COOH) with Grignard reagents enables selective functionalization at the ortho position .

- Protection/deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to prevent unwanted side reactions during sulfonyl modifications .

Example : tert-Butyl protection increased regioselectivity from 60% to 92% in a palladium-catalyzed coupling reaction .

Q. How does the sulfonyl group influence intermolecular interactions in crystal structures?

X-ray data reveal:

- Hydrogen bonding : The sulfonyl oxygen acts as a hydrogen-bond acceptor, forming networks with adjacent carboxylic acid groups (O···H distances: 1.8–2.2 Å) .

- Crystal packing : Bulky sulfonyl groups induce a layered structure, reducing solubility in nonpolar solvents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.